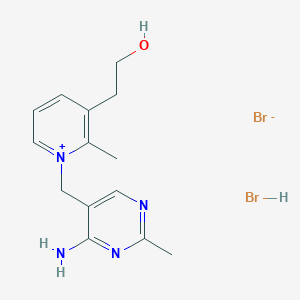![molecular formula C11H9N3 B133141 [4-(1H-pyrazol-1-yl)phenyl]acetonitrile CAS No. 143426-55-5](/img/structure/B133141.png)
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, featuring a phenyl group and an acetonitrile moiety attached to the pyrazole ring.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, although not directly synthesized in the provided papers, similar compounds have been prepared through various synthetic routes. For instance, a series of pyrazole carbonitriles were synthesized through a one-pot, four-component condensation reaction involving aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile . Another method described the synthesis of pyrazole derivatives by the reaction of 5-aminopyrazol-4-carbonitrile with aryl diazonium chlorides . These methods highlight the versatility of pyrazole chemistry and the potential pathways that could be adapted for the synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and HRMS, as well as X-ray crystallography . The geometry, vibrational frequencies, and chemical shift values can be calculated using computational methods like Hartree-Fock (HF) and density functional theory (DFT) . For instance, the molecular structure of a closely related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was confirmed using these techniques, which could similarly be applied to [4-(1H-pyrazol-1-yl)phenyl]acetonitrile .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrazole ring and the nitrile group. For example, the nitrile group can undergo hydrolysis to form carboxylic acids , or it can be involved in coupling reactions to form triazenes . The reactivity of the pyrazole ring itself allows for further functionalization, as seen in the synthesis of imidazo[1,2-b]pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, are influenced by their molecular structure. The presence of the phenyl group and the nitrile functionality can affect the compound's solubility, boiling point, and melting point. The photophysical properties, such as absorption and emission, can be studied using UV-Vis and fluorescence spectroscopy, and are often solvent-dependent . The electronic properties, including HOMO and LUMO energies, can be calculated using TD-DFT, providing insight into the compound's reactivity and stability .
科学的研究の応用
Synthesis and Antioxidant Activity
The compound [4-(1H-pyrazol-1-yl)phenyl]acetonitrile serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These heterocycles incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. Certain derivatives, specifically pyrazole and thiophene, have demonstrated antioxidant activities comparable to that of ascorbic acid, highlighting the compound's utility in developing potential antioxidant agents (El‐Mekabaty, 2015).
Heterocyclic Compound Synthesis
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile is also involved in the synthesis of various heterocyclic compounds, such as 2H‐Pyran‐2‐ones, fused Pyran‐2‐ones, and Pyridones, bearing a thiazole moiety. These synthetic processes yield compounds with diverse biological activities and potential applications in pharmaceuticals and materials science (Bondock, Tarhoni, & Fadda, 2014).
Antitumor and Antimicrobial Activities
Additionally, derivatives synthesized from [4-(1H-pyrazol-1-yl)phenyl]acetonitrile have been evaluated for their antibacterial and antifungal activities. Compounds derived from the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with various substrates showed significant antibacterial and antifungal effects, with some also displaying antitumor activity against liver cell lines, demonstrating the compound's relevance in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Catalytic Applications and Complex Formation
The compound is used in catalytic synthesis, showing effectiveness in forming 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which could have implications in materials science and catalysis research (Prabakaran, Khan, & Jin, 2012).
将来の方向性
“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a specialty product for proteomics research . The future directions of this compound could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
特性
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQGPKRSYWGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585412 |
Source


|
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile | |
CAS RN |
143426-55-5 |
Source


|
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

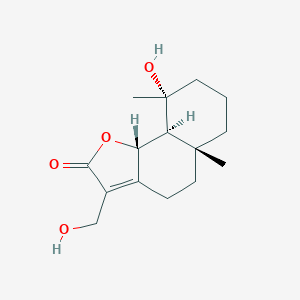
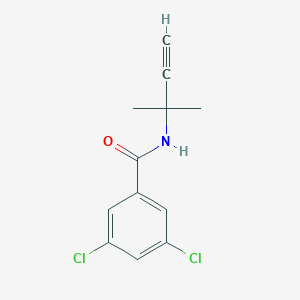
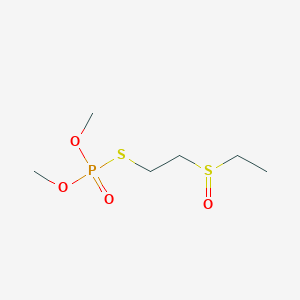
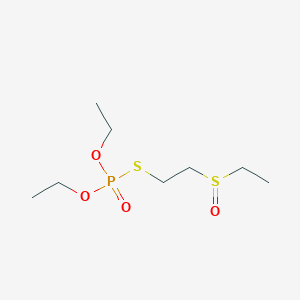
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
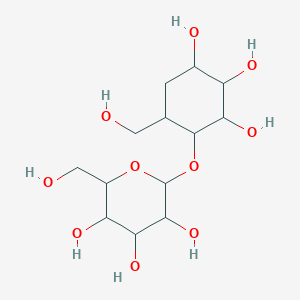
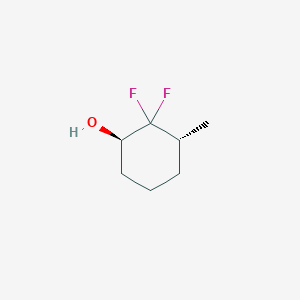
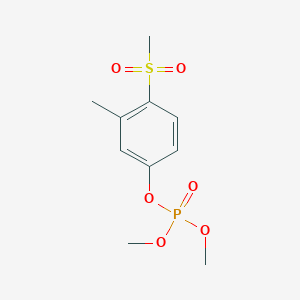
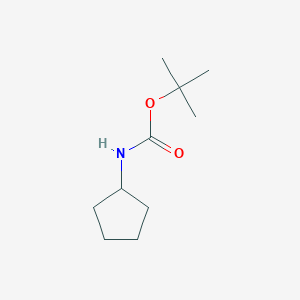
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
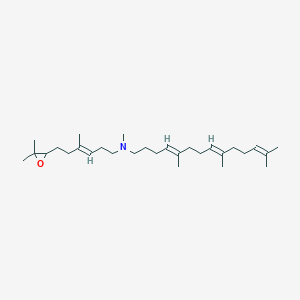
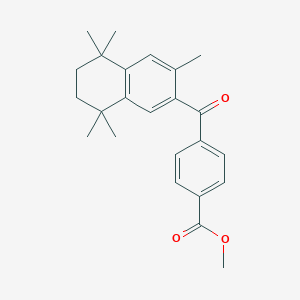
![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
